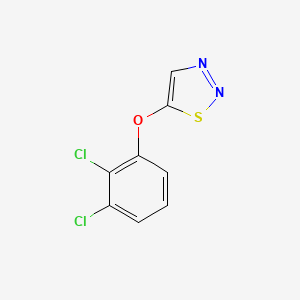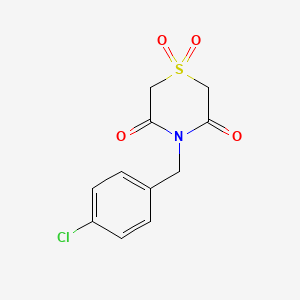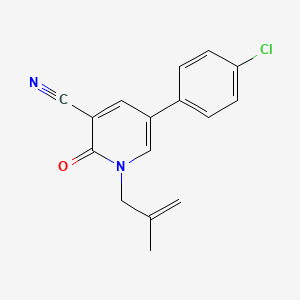![molecular formula C21H17Cl2F2NO B3035888 2-[(3,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol CAS No. 338771-19-0](/img/structure/B3035888.png)
2-[(3,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol
Overview
Description
2-[(3,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol (DCFME) is an organic compound that has been studied extensively in laboratory experiments due to its various properties and potential applications. DCFME has been found to be a potent inhibitor of several enzymes, including cytochrome P450 (CYP) enzymes, and has been studied for its potential use in the treatment of certain diseases. DCFME has also been studied for its ability to modulate the activity of other enzymes, as well as its ability to act as a chaperone for certain proteins. In addition, DCFME has been studied for its potential use in the development of new drugs and for its potential as a therapeutic agent.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Compounds similar to the one you mentioned, such as tyrosol and hydroxytyrosol derivatives found in olives, olive oil, and wine, have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These properties are particularly relevant in the medical field, including potential applications in dentistry for their anti-inflammatory and antioxidant activities (Ramos et al., 2020).
Environmental Impact and Toxicity
Research on compounds like DDT and its metabolites, which share structural similarities with your compound, focuses on their role as endocrine disruptors in humans and wildlife. The persistence and bioaccumulation of such compounds highlight the environmental impact and the importance of understanding their behavior in ecosystems (Burgos-Aceves et al., 2021).
Fluorescent Chemosensors
Derivatives based on similar phenolic structures have been utilized in developing fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules. This application is significant in analytical chemistry for sensing and detecting environmental pollutants and biological markers (Roy, 2021).
Synthetic Applications
In synthetic chemistry, related compounds serve as key intermediates in manufacturing pharmaceuticals, such as flurbiprofen. The development of practical synthesis methods for such intermediates is crucial for the pharmaceutical industry, demonstrating the importance of research into complex organic compounds (Qiu et al., 2009).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F2NO/c22-19-10-1-14(11-20(19)23)12-26-13-21(27,15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h1-11,26-27H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVBSYHHRZBBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)


![4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B3035813.png)
![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3035818.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)
![1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3035825.png)
